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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational immunotherapy agent

KHK2455 with other established immunotherapies. KHK2455 is a selective inhibitor of

indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. This

document summarizes available clinical trial data, details experimental methodologies, and

visualizes key biological pathways and study designs to offer an objective assessment of

KHK2455's current standing in the field of cancer immunotherapy.

Mechanism of Action: Targeting the IDO1 Pathway
KHK2455 is an orally available small molecule that selectively inhibits the IDO1 enzyme. IDO1

is a key metabolic enzyme that catalyzes the degradation of the essential amino acid

tryptophan into kynurenine.[1][2] In the tumor microenvironment, increased IDO1 activity leads

to tryptophan depletion and accumulation of kynurenine, which collectively suppress the

function of effector T cells and promote the activity of regulatory T cells (Tregs), thereby

fostering an immunosuppressive milieu that allows cancer cells to escape immune surveillance.

[1] By blocking IDO1, KHK2455 aims to restore tryptophan levels and reduce kynurenine

production, thus reactivating anti-tumor immune responses.[1][2]
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Figure 1: KHK2455 Mechanism of Action in the Tumor Microenvironment.

Clinical Efficacy of KHK2455
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KHK2455 has been evaluated in early-phase clinical trials, primarily in combination with other

immunotherapies. The available data provides initial insights into its safety and anti-tumor

activity.

KHK2455 in Combination with Mogamulizumab
A Phase 1, open-label, dose-escalation trial (NCT02867007) assessed the safety and efficacy

of KHK2455 in combination with mogamulizumab, an anti-CCR4 monoclonal antibody, in

patients with treatment-refractory advanced solid tumors.[3][4] The study enrolled 36 patients

who received KHK2455 monotherapy for a 28-day run-in period, followed by the combination

therapy.[3]

The combination was found to be safe and well-tolerated.[3] While the study did not proceed to

the cohort expansion phase, it demonstrated preliminary signals of anti-tumor activity.[3][4]

Notably, one patient with advanced bevacizumab-resistant glioblastoma achieved a confirmed

partial response, and nine patients experienced durable disease stabilization for at least six

months.[3]

Table 1: Efficacy of KHK2455 in Combination with Mogamulizumab (NCT02867007)

Efficacy Endpoint KHK2455 + Mogamulizumab (n=36)

Objective Response Rate (ORR) 1 Partial Response

Disease Control Rate (DCR) 10 patients (1 PR + 9 SD)

Durable Disease Stabilization (≥6 months) 9 patients

Median Progression-Free Survival (mPFS) Not Reported

Median Overall Survival (mOS) Not Reported

Data from patients with treatment-refractory

advanced solid tumors.

KHK2455 in Combination with Avelumab
A Phase 1 clinical trial (NCT03915405) is evaluating KHK2455 in combination with avelumab,

a PD-L1 inhibitor, in adult subjects with locally advanced or metastatic urothelial carcinoma.[5]
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This is a two-part study consisting of a dose-escalation and a cohort-expansion phase. As of

the latest available information, efficacy results from this trial have not yet been publicly

disclosed.

Comparative Efficacy with Other Immunotherapies
To contextualize the preliminary findings for KHK2455, this section presents efficacy data from

pivotal trials of mogamulizumab and avelumab in relevant patient populations.

Mogamulizumab in Cutaneous T-Cell Lymphoma (CTCL)
The MAVORIC trial, a Phase 3 study, evaluated the efficacy of mogamulizumab versus

vorinostat in patients with relapsed or refractory mycosis fungoides or Sézary syndrome, two

subtypes of CTCL.

Table 2: Efficacy of Mogamulizumab in the MAVORIC Trial

Efficacy Endpoint Mogamulizumab Vorinostat

Objective Response Rate

(ORR)
28% 5%

Median Progression-Free

Survival (mPFS)
7.7 months 3.1 months

Hazard Ratio (HR) for PFS 0.53 (p<0.001) -

Data from patients with

relapsed/refractory Mycosis

Fungoides or Sézary

Syndrome.

Avelumab in Urothelial Carcinoma
The JAVELIN Solid Tumor trial, a Phase 1b study, investigated the efficacy of avelumab in

patients with metastatic urothelial carcinoma that had progressed after platinum-based

chemotherapy.

Table 3: Efficacy of Avelumab in the JAVELIN Solid Tumor Trial
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Efficacy Endpoint Avelumab

Objective Response Rate (ORR) 17%

Median Progression-Free Survival (mPFS) 1.5 months

Median Overall Survival (mOS) 6.5 months

Data from patients with platinum-refractory

metastatic urothelial carcinoma.

Experimental Protocols
KHK2455 + Mogamulizumab (NCT02867007)
This was a Phase 1, multicenter, open-label, dose-escalation study.

Patient Population: Adults with locally advanced or metastatic solid tumors who were

refractory to standard therapies.

Study Design: The trial consisted of a monotherapy run-in period where patients received

oral KHK2455 once daily for 28 days (Cycle 0). This was followed by combination therapy

with KHK2455 at the same dose and mogamulizumab administered intravenously.

Dose Escalation: A standard 3+3 dose-escalation design was used to determine the

maximum tolerated dose (MTD).

Efficacy Assessment: Tumor responses were evaluated according to RECIST v1.1.
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Figure 2: Experimental Workflow for the KHK2455 + Mogamulizumab Trial (NCT02867007).

KHK2455 + Avelumab (NCT03915405)
This is a Phase 1, two-part, multicenter, open-label study.[5]

Patient Population: Adult subjects with locally advanced or metastatic urothelial carcinoma.

[5]

Study Design:

Part 1 (Dose Escalation): A 3+3 design to evaluate safety and tolerability and to identify

the MTD.[5]

Part 2 (Cohort Expansion): To further explore safety, pharmacokinetics,

pharmacodynamics, and anti-tumor activity at the MTD.[5]

Intervention: Oral KHK2455 in combination with intravenous avelumab.[5]

Primary Endpoints: Safety and tolerability.
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Secondary Endpoints: Efficacy (based on RECIST v1.1), pharmacokinetics, and

immunogenicity.[5]

Conclusion
KHK2455, a selective IDO1 inhibitor, has demonstrated a favorable safety profile and

preliminary signals of anti-tumor activity in combination with mogamulizumab in patients with

advanced solid tumors. The observation of a partial response and durable disease stabilization

in a heavily pre-treated population is encouraging. However, the lack of a cohort expansion in

the NCT02867007 trial and the absence of reported efficacy data from the NCT03915405 trial

with avelumab limit definitive conclusions about its clinical potential.

In comparison, established immunotherapies like mogamulizumab and avelumab have

demonstrated statistically significant efficacy benefits in their respective approved indications.

The future development of KHK2455 will likely depend on the outcomes of ongoing and future

clinical trials, which will need to demonstrate a clear clinical benefit, potentially in combination

with other immunotherapeutic agents, to establish its role in the treatment of cancer. Further

research is warranted to identify patient populations most likely to benefit from IDO1 inhibition

and to optimize combination strategies.
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To cite this document: BenchChem. [KHK2455: A Comparative Analysis of Efficacy in
Immuno-Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574644#khk2455-efficacy-compared-to-other-
immunotherapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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